molecular formula C14H22N4O2 B6984631 Tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B6984631
M. Wt: 278.35 g/mol
InChI Key: TXHQDMQHIRKGQW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, a cyclopropyltriazole moiety, and a pyrrolidine ring

Properties

IUPAC Name

tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-7-6-11(8-17)18-9-12(15-16-18)10-4-5-10/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHQDMQHIRKGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropyltriazole Moiety: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.

    Attachment to the Pyrrolidine Ring: The triazole moiety is then attached to a pyrrolidine ring through a nucleophilic substitution reaction.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound can be used in studies investigating enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-methyltriazol-1-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-ethyltriazol-1-yl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

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